

Introduction: The Strategic Importance of the Indoline Scaffold

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Compound of Interest

Compound Name: 7-Nitro-3-propyl-2,3-dihydro-1H-indole

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The 2,3-dihydro-1H-indole, or indoline, framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant biological activity. Its rigid, bicyclic structure provides a versatile scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic placement of substituents on the indoline ring system can profoundly influence a molecule's physicochemical properties and pharmacological profile.

This technical guide focuses on a specific, yet underexplored, derivative: **7-Nitro-3-propyl-2,3-dihydro-1H-indole**. The introduction of a nitro group at the 7-position and a propyl group at the 3-position imparts distinct characteristics to the parent indoline molecule. The 7-nitro group, a strong electron-withdrawing moiety, significantly modulates the electronic properties of the aromatic ring, influencing its reactivity and potential as a precursor for further functionalization, such as reduction to a 7-amino group. This feature is of particular interest in the development of photoreactive compounds, where nitroindoline derivatives have been employed as photocleavable protecting groups.

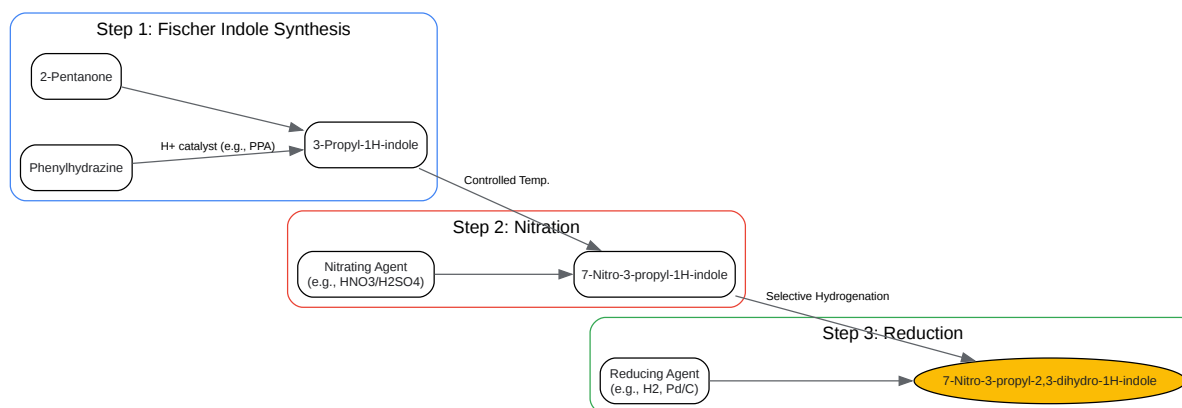
The 3-propyl substituent introduces a lipophilic alkyl chain, which can enhance membrane permeability and influence binding affinity to protein targets. 3-alkyl-substituted indoles and

their derivatives have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties. The combination of these two substituents on the indoline core suggests that **7-Nitro-3-propyl-2,3-dihydro-1H-indole** is a promising, yet largely uninvestigated, molecule for applications in drug discovery and as a versatile building block in organic synthesis.

Due to the limited direct literature on this specific compound, this guide will provide a comprehensive overview based on established synthetic methodologies for related compounds, predict its spectroscopic characteristics through analogy with known derivatives, and explore its potential applications by drawing on the pharmacology of the broader class of 7-nitroindoline and 3-alkylindoline derivatives.

Proposed Synthesis of 7-Nitro-3-propyl-2,3-dihydro-1H-indole

A plausible and efficient synthetic route to **7-Nitro-3-propyl-2,3-dihydro-1H-indole** can be envisioned in a three-step process starting from readily available commercial reagents. The proposed pathway involves an initial Fischer indole synthesis to construct the 3-propylindole core, followed by a regioselective nitration and, finally, a selective reduction of the indole to the desired indoline.



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A proposed three-step synthesis of **7-Nitro-3-propyl-2,3-dihydro-1H-indole**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Propyl-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for the preparation of indole derivatives from a phenylhydrazine and a suitable ketone or aldehyde under acidic conditions.

- Reagents and Materials: Phenylhydrazine, 2-Pentanone, Polyphosphoric acid (PPA), Methanol, Dichloromethane, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
- Procedure:
 - To a stirred solution of phenylhydrazine (1.0 eq) in methanol, add 2-pentanone (1.1 eq).

- Heat the mixture to reflux for 2 hours to form the corresponding phenylhydrazone.
- Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- To the resulting crude phenylhydrazone, add polyphosphoric acid (10 eq by weight) and heat the mixture to 100-120 °C for 1-2 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
- Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford 3-propyl-1H-indole.

Step 2: Nitration of 3-Propyl-1H-indole

The nitration of the indole ring is sensitive, and careful control of reaction conditions is necessary to achieve the desired regioselectivity. Nitration at the 7-position can be achieved under controlled conditions.

- Reagents and Materials: 3-Propyl-1H-indole, Concentrated sulfuric acid, Concentrated nitric acid, Dichloromethane, Crushed ice, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
- Procedure:
 - Dissolve 3-propyl-1H-indole (1.0 eq) in dichloromethane and cool the solution to -10 °C in an ice-salt bath.

- Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below -5 °C.
- In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.
- Add the nitrating mixture dropwise to the indole solution over 30 minutes, ensuring the temperature does not rise above -5 °C.
- Stir the reaction mixture at -10 °C for 1-2 hours, monitoring for the consumption of the starting material by TLC.
- Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to isolate 7-Nitro-3-propyl-1H-indole.

Step 3: Selective Reduction to **7-Nitro-3-propyl-2,3-dihydro-1H-indole**

The reduction of the indole to an indoline without reducing the nitro group can be achieved through catalytic hydrogenation under controlled conditions.

- Reagents and Materials: 7-Nitro-3-propyl-1H-indole, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas supply.
- Procedure:
 - Dissolve 7-Nitro-3-propyl-1H-indole (1.0 eq) in ethanol in a hydrogenation flask.

- Add 10% Pd/C catalyst (5-10 mol%).
- Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- If necessary, purify the product by flash column chromatography to obtain pure **7-Nitro-3-propyl-2,3-dihydro-1H-indole**.

Physicochemical and Spectroscopic Characterization (Predicted)

The following properties are predicted based on the structure of **7-Nitro-3-propyl-2,3-dihydro-1H-indole** and spectroscopic data from analogous compounds.

Property	Predicted Value
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂
Molecular Weight	206.24 g/mol
Appearance	Yellowish solid
Solubility	Soluble in methanol, ethanol, DMSO, DMF, chloroform

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.8-7.9	d	1H	H-6	Aromatic proton ortho to the nitro group, deshielded.
~7.2-7.3	d	1H	H-4	Aromatic proton para to the nitro group.
~6.8-6.9	t	1H	H-5	Aromatic proton meta to the nitro group.
~4.5-5.0	br s	1H	N-H	Exchangeable proton on the nitrogen.
~3.6-3.7	t	1H	H-2a	Diastereotopic proton on C2.
~3.3-3.4	m	1H	H-3	Proton at the chiral center C3.
~3.0-3.1	dd	1H	H-2b	Diastereotopic proton on C2.
~1.5-1.7	m	2H	-CH ₂ - (propyl)	Methylene protons of the propyl group.
~1.3-1.5	m	2H	-CH ₂ - (propyl)	Methylene protons of the propyl group.
~0.9-1.0	t	3H	-CH ₃ (propyl)	Terminal methyl group of the propyl chain.

^{13}C NMR (100 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Assignment	Rationale
~150-152	C-7a	Aromatic carbon attached to nitrogen, deshielded.
~140-142	C-7	Aromatic carbon bearing the nitro group.
~128-130	C-5	Aromatic carbon.
~120-122	C-3a	Aromatic carbon adjacent to the pyrrolidine ring.
~118-120	C-6	Aromatic carbon.
~115-117	C-4	Aromatic carbon.
~50-52	C-2	Carbon of the pyrrolidine ring adjacent to nitrogen.
~40-42	C-3	Carbon of the pyrrolidine ring with the propyl group.
~35-37	-CH ₂ - (propyl)	Propyl chain methylene carbon.
~20-22	-CH ₂ - (propyl)	Propyl chain methylene carbon.
~13-15	-CH ₃ (propyl)	Propyl chain terminal methyl carbon.

FT-IR (KBr, cm^{-1}):

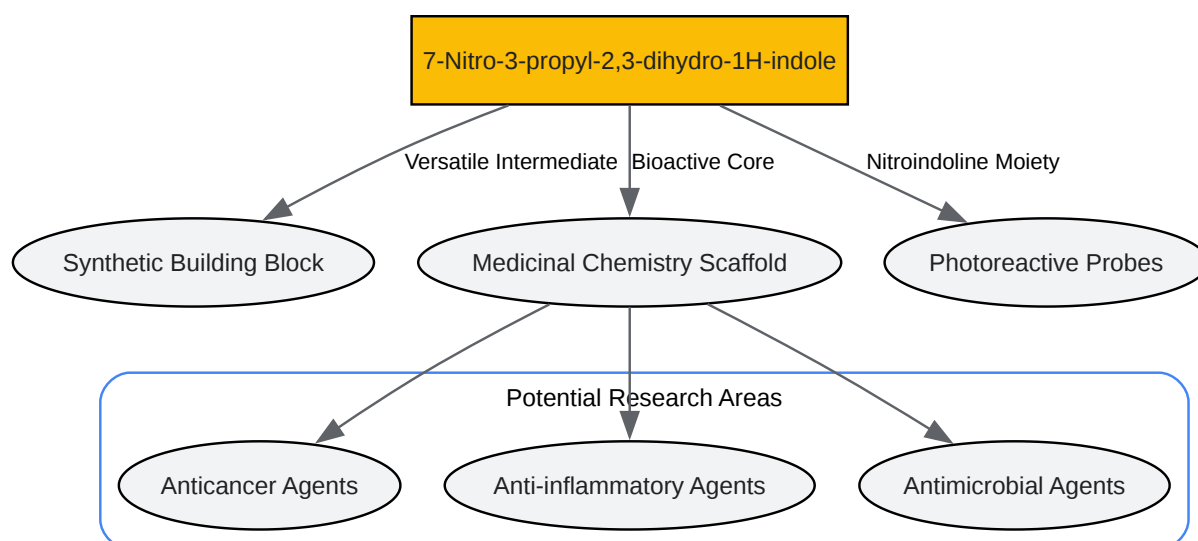
Wavenumber (cm ⁻¹)	Vibration Mode	Expected Intensity
~3350-3400	N-H Stretch	Medium
~3050-3100	Aromatic C-H Stretch	Medium
~2850-2960	Aliphatic C-H Stretch	Strong
~1590-1610	C=C Aromatic Stretch	Medium-Strong
~1520-1540	NO ₂ Asymmetric Stretch	Strong
~1340-1360	NO ₂ Symmetric Stretch	Strong

Mass Spectrometry (EI):

m/z	Proposed Fragment
206	[M] ⁺
163	[M - C ₃ H ₇] ⁺
160	[M - NO ₂] ⁺

Potential Applications and Research Directions

While specific biological data for **7-Nitro-3-propyl-2,3-dihydro-1H-indole** is not available, the structural motifs present in the molecule suggest several promising avenues for research and application.



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Potential applications of **7-Nitro-3-propyl-2,3-dihydro-1H-indole**.

As a Synthetic Intermediate

The presence of the nitro group and the secondary amine in the indoline ring makes this compound a versatile synthetic intermediate. The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This opens up the possibility of synthesizing a wide array of 7-substituted-3-propylindoline derivatives for structure-activity relationship (SAR) studies. The secondary amine can be acylated or alkylated to introduce further diversity.

In Medicinal Chemistry

The indoline scaffold is a privileged structure in drug discovery. Derivatives of indoline have shown a broad spectrum of pharmacological activities.

- **Anticancer Activity:** Many indole and indoline derivatives are known to possess anticancer properties. The 7-nitroindole scaffold, in particular, has been explored for the development of kinase inhibitors. It would be of significant interest to screen **7-Nitro-3-propyl-2,3-dihydro-1H-indole** and its derivatives for cytotoxic activity against various cancer cell lines.

- **Anti-inflammatory and Analgesic Potential:** 3-Alkylindoles and related compounds have been investigated as anti-inflammatory and analgesic agents. The combination of the indoline core with a 3-propyl group suggests that this compound could be a starting point for the development of novel anti-inflammatory drugs.
- **Antimicrobial Activity:** The indoline nucleus is present in several compounds with antibacterial and antifungal properties. The unique electronic and lipophilic properties of **7-Nitro-3-propyl-2,3-dihydro-1H-indole** make it a candidate for antimicrobial screening.

As a Photoreactive Probe

N-acyl-7-nitroindolines are well-established as photocleavable protecting groups, which can be removed with UV light. This property is valuable in the synthesis of complex molecules and in the development of "caged" compounds for the light-induced release of biologically active substances. **7-Nitro-3-propyl-2,3-dihydro-1H-indole** could serve as a precursor for the synthesis of novel photoreactive probes and crosslinkers.

Conclusion

7-Nitro-3-propyl-2,3-dihydro-1H-indole represents a molecule of significant untapped potential. While direct experimental data remains limited, a thorough analysis of related compounds allows for the construction of a robust framework for its synthesis, characterization, and potential applications. The proposed synthetic pathway offers a clear and feasible route to this compound, and the predicted spectroscopic data provide a benchmark for its identification and characterization. The convergence of the medicinally relevant indoline scaffold, the synthetically versatile nitro group, and the modulatory propyl substituent positions this molecule as a promising candidate for future research in medicinal chemistry, organic synthesis, and materials science. Further investigation into the biological activities of this compound and its derivatives is highly warranted and could lead to the discovery of novel therapeutic agents.

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